REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][CH:6]=1.[Cl:7][C:8]([Cl:13])([Cl:12])[C:9](Cl)=[O:10].C([O-])([O-])=O.[K+].[K+]>C(OCC)C>[Cl:7][C:8]([Cl:13])([Cl:12])[C:9]([C:4]1[NH:3][C:2]([CH3:1])=[CH:6][CH:5]=1)=[O:10] |f:2.3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC=1NC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC=CC1
|
Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for a further 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over Na2SO4
|
Type
|
ADDITION
|
Details
|
treated with decolorizing charcoal (3 g) for 30 min at room temperature
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
The resulting purple solution was concentrated
|
Type
|
CUSTOM
|
Details
|
triturated with n-hexanes
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |